Technical Guide: 1-(5-Bromopyridin-2-yl)ethan-1-one Hydrochloride
Technical Guide: 1-(5-Bromopyridin-2-yl)ethan-1-one Hydrochloride
Topic: 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride CAS Number: 1795478-26-0 (Hydrochloride Salt) / 214701-49-2 (Free Base)
Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry
Executive Summary
1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride (also known as 2-Acetyl-5-bromopyridine HCl ) is a critical heterocyclic building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs). Its structural duality—featuring an electrophilic acetyl group at the C2 position and a halogenated handle (bromine) at the C5 position—makes it a versatile scaffold for divergent synthesis.
This guide provides a comprehensive technical analysis of this compound, focusing on its rigorous synthesis, stability mechanisms, and strategic application in the development of antibacterial oxazolidinones and kinase inhibitors.
Chemical Identity & Physical Profile
The compound exists primarily as a free base in crude synthesis but is frequently converted to the hydrochloride salt to enhance stability and water solubility during intermediate storage.
Table 1: Physicochemical Specifications
| Parameter | Free Base Specification | Hydrochloride Salt Specification |
| CAS Number | 214701-49-2 | 1795478-26-0 |
| IUPAC Name | 1-(5-Bromopyridin-2-yl)ethan-1-one | 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride |
| Molecular Formula | C₇H₆BrNO | C₇H₇BrClNO |
| Molecular Weight | 200.03 g/mol | 236.49 g/mol |
| Appearance | White to pale yellow crystalline solid | White to off-white hygroscopic solid |
| Melting Point | 109–112 °C | >150 °C (Decomposes) |
| Solubility | DCM, Ethyl Acetate, Methanol | Water, Methanol, DMSO |
| pKa (Calculated) | ~2.5 (Pyridine nitrogen) | N/A (Salt form) |
Synthetic Methodology
The synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one requires precise control of temperature and stoichiometry to prevent polymerization or bis-alkylation. The most robust industrial route involves the selective lithiation of 2,5-dibromopyridine.
Core Synthesis Protocol (Lithium-Halogen Exchange)
Reaction Principle: Selective lithiation at the C2 position is favored over C5 due to the inductive effect of the adjacent nitrogen, allowing for regiospecific functionalization.
Step-by-Step Workflow:
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Inertion: Charge a cryo-reactor with dry toluene or THF under a nitrogen atmosphere.
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Starting Material: Dissolve 2,5-dibromopyridine (1.0 eq) and cool to -78 °C (dry ice/acetone bath). Critical: Temperature must be maintained below -60 °C to prevent scrambling of the lithiated species.
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Lithiation: Add n-Butyllithium (n-BuLi) (1.05 eq, 1.6M in hexanes) dropwise over 30 minutes. Stir for 45 minutes at -78 °C.
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Acylation: Add N,N-Dimethylacetamide (DMAc) (1.2 eq) or N-Methoxy-N-methylacetamide (Weinreb amide) dropwise.
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Quench & Workup: Warm to 0 °C and quench with saturated NH₄Cl. Extract with Ethyl Acetate.
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Salt Formation: Dissolve the crude free base in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.
Visualization of Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Selective synthesis via Lithium-Halogen exchange followed by salt formation.
Reactivity Profile & Applications
The utility of 1-(5-Bromopyridin-2-yl)ethan-1-one stems from its orthogonal reactivity . The C5-bromide allows for cross-coupling, while the C2-acetyl group allows for condensation or reduction.
Divergent Synthesis Capabilities
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C5-Position (Suzuki-Miyaura Coupling):
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The bromine atom is highly activated for Pd-catalyzed coupling due to the electron-deficient pyridine ring.
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Application: Synthesis of biaryl scaffolds common in kinase inhibitors.
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C2-Position (Condensation/Reduction):
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Reduction: NaBH₄ reduction yields the chiral alcohol 1-(5-bromopyridin-2-yl)ethanol, a precursor for ether linkages.
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Condensation: Reaction with hydrazines or hydroxylamines yields hydrazones/oximes, often used to generate fused heterocyclic systems like triazolopyridines.
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Case Study: Antibacterial Oxazolidinones
This compound is a documented intermediate in the synthesis of next-generation oxazolidinones (analogs of Linezolid). The acetyl group is often brominated (alpha-bromination) and cyclized, or the pyridine ring is coupled to a phenyl-oxazolidinone core to improve pharmacokinetics and spectrum of activity against Gram-positive bacteria.
Reactivity Map
Figure 2: Orthogonal functionalization pathways for drug discovery.
Handling, Stability, and Safety (E-E-A-T)
As a Senior Scientist, I emphasize that the hydrochloride salt is significantly more stable than the free base, which is prone to oxidation and gradual darkening upon exposure to air and light.
Storage Protocols
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Atmosphere: Store under Argon or Nitrogen.
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Temperature: 2–8 °C (Refrigerated).
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Desiccation: Hygroscopic; store with desiccants.
Safety Data (GHS Classification)
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Signal Word: WARNING
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H302: Harmful if swallowed.[1]
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H315/H319: Causes skin and serious eye irritation.[2][1][3][4]
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PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
References
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PubChem . (2025).[1] Compound Summary: 1-(5-Bromopyridin-2-yl)ethan-1-one.[5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Acetyl-2-bromopyridine | 139042-59-4 [sigmaaldrich.com]
- 3. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride (1795478-26-0) for sale [vulcanchem.com]
- 6. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]
- 7. 1-(5-bromopyridin-2-yl)ethanone 95% | CAS: 214701-49-2 | AChemBlock [achemblock.com]
